

Comparative Cross-Reactivity Profiling of 5-phenyl-1,3-thiazole-4-carboxylic Acid

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Compound of Interest

Compound Name: 5-phenyl-1,3-thiazole-4-carboxylic Acid

Cat. No.: B076956

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of the novel small molecule, **5-phenyl-1,3-thiazole-4-carboxylic acid**, against a panel of common off-target kinases. The data presented is for illustrative purposes to guide researchers in designing and interpreting their own cross-reactivity studies. The comparison includes two well-characterized kinase inhibitors, Dasatinib and Sunitinib, to provide context for the selectivity of the lead compound.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC₅₀ values) of **5-phenyl-1,3-thiazole-4-carboxylic acid** and two reference compounds against a panel of 10 kinases. Lower IC₅₀ values indicate higher potency.

Kinase Target	5-phenyl-1,3-thiazole-4-carboxylic acid (IC50, nM)	Dasatinib (IC50, nM)	Sunitinib (IC50, nM)
Primary Target			
Target Kinase X	15	0.8	10
Off-Target Kinase Panel			
ABL1	>10,000	1	34
SRC	5,200	0.5	209
VEGFR2	8,500	20	9
PDGFRβ	9,100	28	2
c-Kit	>10,000	12	8
EGFR	>10,000	>10,000	>10,000
HER2	>10,000	>10,000	>10,000
MEK1	>10,000	>10,000	>10,000
CDK2	>10,000	>10,000	>10,000
ROCK1	8,900	1,500	2,300

Experimental Protocols

The following protocols outline the methodologies for key experiments in cross-reactivity profiling.

In Vitro Kinase Assay (Radiometric)

This protocol describes a common method for determining the in vitro potency of a compound against a panel of purified kinases.

Materials:

- Purified recombinant kinases
- Specific peptide or protein substrates for each kinase
- Test compound (**5-phenyl-1,3-thiazole-4-carboxylic acid**) and reference compounds
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- [γ -³³P]ATP
- ATP solution
- 96-well or 384-well plates
- Phosphocellulose filter plates
- Scintillation counter

Procedure:

- Prepare serial dilutions of the test and reference compounds in DMSO. A typical starting concentration is 100 μ M with 10-point, 3-fold serial dilutions.
- In the wells of a microplate, add the kinase, the specific substrate, and the compound dilution.
- Initiate the kinase reaction by adding a mixture of [γ -³³P]ATP and non-radiolabeled ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate.
- Wash the filter plate to remove unincorporated [γ -³³P]ATP.

- Measure the radioactivity on the filter plate using a scintillation counter.
- Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay

This assay confirms that the compound interacts with its intended target within a cellular context.

Materials:

- Cell line expressing the target kinase
- Test compound
- Cell lysis buffer
- Antibodies specific to the phosphorylated and total target protein
- Western blot reagents and equipment

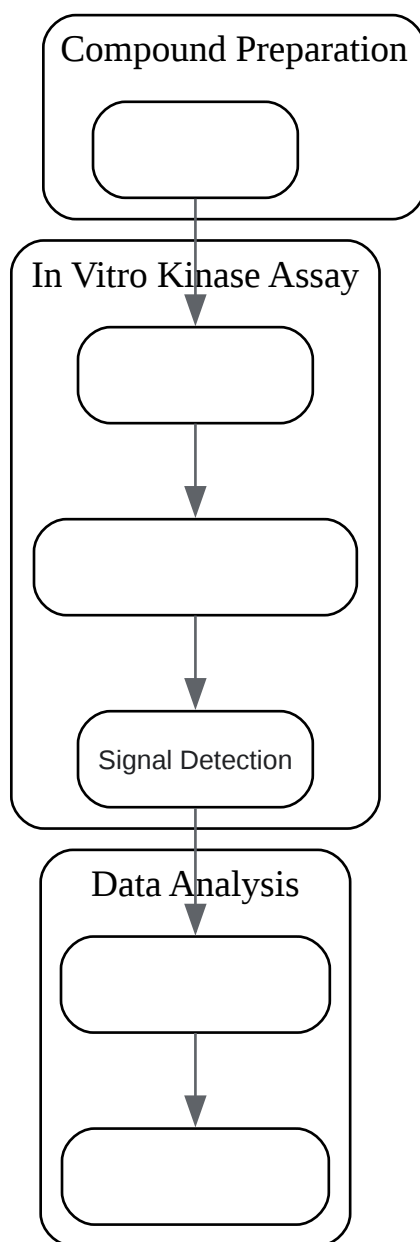
Procedure:

- Culture the cells to an appropriate density.
- Treat the cells with varying concentrations of the test compound for a specified duration.
- Lyse the cells to extract total protein.
- Determine protein concentration using a standard method (e.g., BCA assay).
- Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against the phosphorylated and total target protein.
- Incubate with the appropriate secondary antibodies.

- Visualize the protein bands using a chemiluminescence detection system.
- Quantify the band intensities to determine the ratio of phosphorylated to total target protein at each compound concentration.

Visualizations

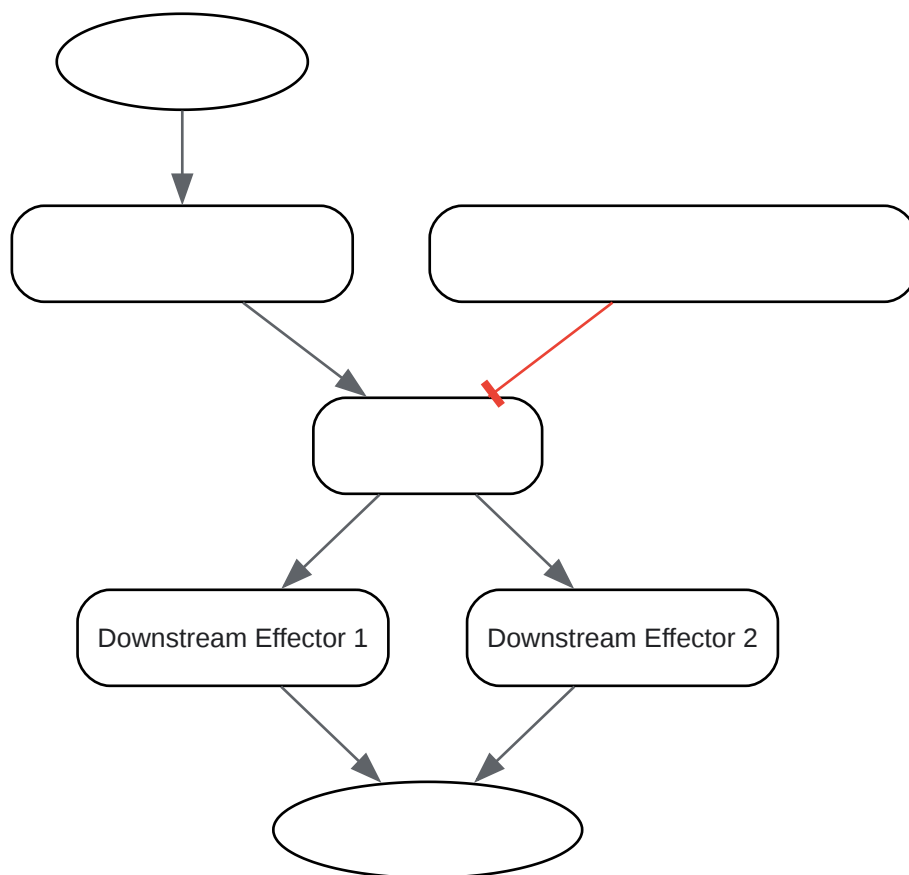
Experimental Workflow for Kinase Cross-Reactivity Profiling



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Caption: Workflow for determining the in vitro cross-reactivity profile of a test compound.

Hypothetical Signaling Pathway Affected by Target Kinase X

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Caption: Inhibition of Target Kinase X by the test compound disrupts downstream signaling.

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